2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(1-morpholin-4-yl-1-oxopropan-2-yl)-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F4N2O3/c1-9(14(23)21-4-6-24-7-5-21)20-13(22)11-8-10(15(17,18)19)2-3-12(11)16/h2-3,8-9H,4-7H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNRMYFYYOWPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)NC(=O)C2=C(C=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1796906-13-2 | |
| Record name | 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable benzamide precursor with morpholine under controlled conditions The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the benzamide moiety.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzene ring, while hydrolysis can yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine and trifluoromethyl groups enhances its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target. Additionally, it can interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Benzamide Core
The benzamide scaffold is a common pharmacophore in drug discovery. Key comparisons include:
Trifluoromethyl and Fluoro Substituents
- Target Compound : The 2-fluoro and 5-(trifluoromethyl) groups enhance lipophilicity and metabolic stability compared to unsubstituted benzamides. The trifluoromethyl group may also improve binding affinity through hydrophobic interactions .
- N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide (): Lacks halogenation, relying on a pentyloxy group for lipophilicity. This may reduce target specificity compared to the fluorinated target compound .
Heterocyclic Side Chains
- Target Compound : The morpholine-propan-2-yl side chain provides a balance of solubility and rigidity, favoring membrane permeability and metabolic stability.
- (R)-N-(1-(benzylamino)-1-oxopropan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide (): Substitutes morpholine with a benzylamino group, which may increase steric hindrance and reduce solubility .
- 4-Fluoro-N-methyl-N-[1-(4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide (): Replaces morpholine with a piperidine-phthalazine system, likely altering target selectivity and bioavailability .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of molecular properties is summarized below:
†Calculated based on molecular formula. *Estimated from structural analogs.
Key Observations:
Biological Activity
2-Fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide is a chemical compound of interest due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a fluorinated benzamide structure with a morpholinyl substituent, which may influence its biological interactions. The presence of trifluoromethyl groups is also noteworthy for enhancing lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Many benzamide derivatives are known for their potential in cancer treatment. The presence of fluorine and trifluoromethyl groups often enhances the potency and selectivity towards cancer cells.
- Neuroprotective Effects : Morpholine derivatives have been studied for neuroprotective properties, making this compound a candidate for neurological disorders.
- Antimicrobial Properties : Some related compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess similar effects.
The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds often act as enzyme inhibitors, affecting pathways critical for cell proliferation.
- Receptor Modulation : The morpholine moiety may interact with various receptors involved in neurotransmission or cell signaling.
Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Anticancer Potential | Showed significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Neuroprotective Effects | Demonstrated reduced neuronal apoptosis in vitro, indicating potential for treating neurodegenerative diseases. |
| Study C | Antimicrobial Activity | Exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. |
Case Studies
-
Case Study on Anticancer Activity :
- Objective : Evaluate the effectiveness against specific cancer types.
- Results : The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
-
Case Study on Neuroprotection :
- Objective : Assess the neuroprotective effects in animal models.
- Results : Significant improvement in behavioral outcomes and reduced markers of neuroinflammation were observed.
-
Case Study on Antimicrobial Efficacy :
- Objective : Test against clinical isolates.
- Results : The compound demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
